6-Bromo-[1,2,3]thiadiazolo[5,4-b]pyridine
Description
Overview of Heterocyclic Chemistry and Fused Ring Systems
Heterocyclic chemistry is the branch of organic chemistry that focuses on cyclic compounds containing at least one atom of an element other than carbon within their ring structure. mdpi.comjapsonline.com These non-carbon atoms, known as heteroatoms, most commonly include nitrogen, oxygen, and sulfur. mdpi.comsigmaaldrich.com The presence of heteroatoms imparts unique physical and chemical properties to these molecules compared to their carbocyclic counterparts. mdpi.com Heterocyclic compounds are ubiquitous in nature, forming the core structures of many biologically essential molecules such as nucleic acids, the majority of drugs, and most biomass. japsonline.com
Fused ring systems are polycyclic molecules where two or more rings share a common bond. nih.gov This fusion results in a more rigid and complex three-dimensional structure. nih.gov The nomenclature of fused ring systems involves identifying a parent component and the attached components, with fusion prefixes and notation used to describe the specific arrangement of the rings. mdpi.com These systems are prevalent in a vast array of natural products, including steroids and alkaloids, as well as in synthetic pharmaceuticals and functional materials. nih.gov The rigid structure of fused rings can significantly influence a molecule's polarity, solubility, and biological activity by affecting its shape and how it interacts with biological targets. nih.gov
Significance of Pyridine (B92270) and Thiadiazole Moieties in Organic and Materials Chemistry
The pyridine ring, a six-membered heterocycle with one nitrogen atom, is a fundamental building block in organic chemistry and medicinal chemistry. jocpr.commdpi.com Its unique electronic properties, including its basicity and ability to participate in hydrogen bonding, make it a versatile component in the design of new molecules. mdpi.commdpi.com Pyridine and its derivatives are widely used as solvents, reagents, and precursors in the synthesis of pharmaceuticals, agrochemicals, and dyes. americanelements.comrsc.org Many essential drugs, such as the anti-ulcer medication omeprazole (B731) and the anticancer agent abiraterone, feature a pyridine core. mdpi.com The pyridine scaffold is present in over 7,000 existing drug molecules due to its ability to enhance the pharmacokinetic properties of compounds. mdpi.comgoogle.com
Thiadiazoles are five-membered aromatic rings containing one sulfur and two nitrogen atoms. sysrevpharm.org There are four possible isomers: 1,2,3-thiadiazole (B1210528), 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole (B1197879). sysrevpharm.org These heterocycles are of significant interest due to their wide range of applications in pharmaceutical, agricultural, and materials chemistry. sysrevpharm.org Compounds containing a thiadiazole ring exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. jocpr.com In materials science, the electron-deficient nature and good electron-accepting ability of the 1,3,4-thiadiazole core, along with its thermal and chemical stability, have led to its use in optics and electrochemistry. Thiazole (B1198619) and thiadiazole-based metal-organic frameworks (MOFs) and coordination polymers have also been explored for their luminescent applications.
Importance of Brominated Heterocycles as Synthetic Intermediates and Precursors for Functional Materials
The introduction of a bromine atom into a heterocyclic ring system is a crucial transformation in organic synthesis. Brominated heterocycles serve as versatile synthetic intermediates, with the bromine atom acting as a "chemical handle" that can be readily replaced or modified in subsequent reactions. This is largely due to the high leaving group ability of the bromide ion. Cross-coupling reactions, such as the Suzuki and Heck reactions, are commonly employed to form new carbon-carbon bonds at the site of bromination, allowing for the construction of more complex molecules.
The process of bromination can be achieved through various methods, including the use of molecular bromine or, more commonly, N-bromosuccinimide (NBS) as a milder and more selective brominating agent. The regioselectivity of bromination is a key consideration in the synthesis of functionalized heterocycles. In the context of functional materials, the incorporation of bromine can influence the electronic and photophysical properties of a molecule. For instance, brominated derivatives can serve as precursors for the synthesis of polymers with enhanced properties, such as flame retardancy. The synthesis of brominated chalcone (B49325) derivatives, for example, has been explored as a strategy to enhance the anti-cancer potency of these compounds.
Contextualization of 6-Bromo-nih.govjocpr.commdpi.comthiadiazolo[5,4-b]pyridine within the Thiadiazolopyridine Family
The thiadiazolopyridine scaffold represents a family of fused heterocyclic compounds that combine the structural features of both thiadiazole and pyridine rings. These compounds have garnered significant interest due to their diverse biological activities. nih.gov Thiazolopyridine derivatives have been reported to exhibit anti-tubercular, anti-inflammatory, anti-microbial, anti-viral, and anti-cancer properties. nih.gov
The specific compound, 6-Bromo- nih.govjocpr.commdpi.comthiadiazolo[5,4-b]pyridine, is a member of this family where a 1,2,3-thiadiazole ring is fused to a pyridine ring, and a bromine atom is substituted at the 6-position of the pyridine ring. While specific research on the synthesis, properties, and applications of 6-Bromo- nih.govjocpr.commdpi.comthiadiazolo[5,4-b]pyridine is limited in publicly available literature, its chemical structure suggests its primary role would be as a synthetic intermediate.
Based on the established reactivity of brominated heterocycles, the bromine atom at the 6-position of the thiadiazolopyridine core is expected to be a reactive site for various chemical transformations. This would allow for the introduction of a wide range of functional groups through cross-coupling reactions, enabling the synthesis of a library of novel thiadiazolopyridine derivatives. These derivatives could then be screened for various biological activities, building upon the known therapeutic potential of the broader thiadiazolopyridine family. The synthesis of related brominated fused heterocycles, such as 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one, has been achieved through the reaction of the parent heterocycle with N-bromo-succinimide (NBS). sysrevpharm.org A similar synthetic strategy could likely be employed for the preparation of 6-Bromo- nih.govjocpr.commdpi.comthiadiazolo[5,4-b]pyridine.
Structure
3D Structure
Properties
Molecular Formula |
C5H2BrN3S |
|---|---|
Molecular Weight |
216.06 g/mol |
IUPAC Name |
6-bromothiadiazolo[5,4-b]pyridine |
InChI |
InChI=1S/C5H2BrN3S/c6-3-1-4-5(7-2-3)10-9-8-4/h1-2H |
InChI Key |
XPKMZZLBGZLNMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1N=NS2)Br |
Origin of Product |
United States |
Reaction Chemistry and Derivatization of 6 Bromo 1 2 3 Thiadiazolo 5,4 B Pyridine
Nucleophilic Substitution Reactions (SNAr) on the Brominated Core
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic and heteroaromatic systems. The electron-withdrawing nature of the pyridine (B92270) nitrogen and the fused biosynth.comchemicalbook.comthiadiazole ring is expected to activate the 6-bromo position towards nucleophilic attack.
While 6-Bromo- biosynth.comchemicalbook.comthiadiazolo[5,4-b]pyridine itself contains a single bromine atom, the principles of reactivity and selectivity can be understood by examining related poly-brominated heterocyclic systems. For instance, in congeners like 4,7-dibromo- biosynth.comchemicalbook.comamericanelements.comthiadiazolo[3,4-c]pyridine, the positions of the bromine atoms are not equivalent due to the influence of the pyridine nitrogen. The C4 position is generally more electron-deficient and thus more susceptible to initial nucleophilic attack than the C7 position. researchgate.net This inherent electronic difference allows for selective mono-substitution under controlled conditions, such as lower temperatures and stoichiometric amounts of the nucleophile. Achieving di-substitution typically requires more forcing conditions, including higher temperatures and an excess of the nucleophilic reagent. researchgate.net This principle of regioselectivity is a key consideration in the design of synthetic routes involving poly-halogenated heterocycles.
The reaction of 6-Bromo- biosynth.comchemicalbook.comthiadiazolo[5,4-b]pyridine with various nucleophiles allows for the introduction of a wide array of functional groups.
Oxygen Nucleophiles: Alkoxides and phenoxides are common oxygen-based nucleophiles used in SNAr reactions. For example, the reaction with sodium ethoxide would be expected to yield the corresponding 6-ethoxy derivative. Based on studies with analogous compounds, such reactions are typically carried out in the corresponding alcohol as the solvent or in a polar aprotic solvent like DMF or DMSO.
Nitrogen Nucleophiles: Amines are frequently employed nucleophiles for the synthesis of amino-substituted heterocycles. Both primary and secondary amines, such as aliphatic amines (e.g., piperidine (B6355638), morpholine) and anilines, can displace the bromide. The reactivity of the amine is influenced by its nucleophilicity and steric hindrance. Studies on the related 4,7-dibromo- biosynth.comchemicalbook.comamericanelements.comthiadiazolo[3,4-c]pyridine have shown that reactions with amines like piperidine and diethylamine (B46881) proceed to give mono-substituted products in good yields. researchgate.net
Table 1: Illustrative SNAr Reactions with Oxygen and Nitrogen Nucleophiles
| Nucleophile | Product | Typical Conditions | Expected Yield (%) |
| Sodium Methoxide | 6-Methoxy- biosynth.comchemicalbook.comthiadiazolo[5,4-b]pyridine | MeOH, reflux | 70-85 |
| Phenol / K₂CO₃ | 6-Phenoxy- biosynth.comchemicalbook.comthiadiazolo[5,4-b]pyridine | DMF, 100 °C | 60-75 |
| Morpholine | 6-(Morpholin-4-yl)- biosynth.comchemicalbook.comthiadiazolo[5,4-b]pyridine | Dioxane, reflux | 75-90 |
| Aniline | 6-(Phenylamino)- biosynth.comchemicalbook.comthiadiazolo[5,4-b]pyridine | Toluene, 110 °C | 65-80 |
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are extensively used in the derivatization of halo-heterocycles.
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide. This reaction is widely used to introduce aryl and heteroaryl substituents. For 6-Bromo- biosynth.comchemicalbook.comthiadiazolo[5,4-b]pyridine, a Suzuki-Miyaura coupling would enable the synthesis of 6-aryl and 6-heteroaryl derivatives, which are important scaffolds in drug discovery.
Typical conditions for Suzuki-Miyaura coupling involve a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃), and a solvent system, often a mixture of an organic solvent (like toluene, dioxane, or DME) and water. nih.govmdpi.com The choice of catalyst, ligand, base, and solvent can significantly impact the reaction efficiency and yield. For instance, the coupling of a brominated thiazolo[5,4-b]pyridine (B1319707) derivative with a phenylboronic acid has been successfully achieved using Pd(dppf)Cl₂ as the catalyst. nih.gov
Table 2: Representative Suzuki-Miyaura Coupling Reactions
| Boronic Acid | Product | Catalyst System | Base | Solvent | Expected Yield (%) |
| Phenylboronic acid | 6-Phenyl- biosynth.comchemicalbook.comthiadiazolo[5,4-b]pyridine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 85-95 |
| 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)- biosynth.comchemicalbook.comthiadiazolo[5,4-b]pyridine | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80-90 |
| Thiophen-2-ylboronic acid | 6-(Thiophen-2-yl)- biosynth.comchemicalbook.comthiadiazolo[5,4-b]pyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 75-88 |
| Pyridin-3-ylboronic acid | 6-(Pyridin-3-yl)- biosynth.comchemicalbook.comthiadiazolo[5,4-b]pyridine | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane | 70-85 |
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base. organic-chemistry.org This reaction is a key method for the synthesis of substituted alkenes. Applying the Heck reaction to 6-Bromo- biosynth.comchemicalbook.comthiadiazolo[5,4-b]pyridine would allow for the introduction of vinyl and alkenyl groups at the 6-position.
The success of the Heck reaction is often dependent on the choice of catalyst, ligand, base, and solvent. rsc.org Common catalysts include palladium acetate (B1210297) (Pd(OAc)₂) and palladium on carbon (Pd/C), often used in conjunction with phosphine (B1218219) ligands. The base, typically a tertiary amine like triethylamine (B128534) or a carbonate, is crucial for regenerating the active palladium(0) catalyst. Studies on the Heck coupling of 6-bromo[2,3-d]thienopyrimidines with various acrylates have demonstrated the importance of optimizing these parameters to achieve good yields. rsc.org
Table 3: Exemplary Heck Coupling Reactions
| Alkene | Product | Catalyst System | Base | Solvent | Expected Yield (%) |
| Styrene | 6-((E)-2-Phenylvinyl)- biosynth.comchemicalbook.comthiadiazolo[5,4-b]pyridine | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 70-85 |
| n-Butyl acrylate | (E)-Butyl 3-(- biosynth.comchemicalbook.comthiadiazolo[5,4-b]pyridin-6-yl)acrylate | Pd(OAc)₂ / P(o-tolyl)₃ | K₂CO₃ | Acetonitrile | 65-80 |
| 4-Vinylpyridine | 6-((E)-2-(Pyridin-4-yl)vinyl)- biosynth.comchemicalbook.comthiadiazolo[5,4-b]pyridine | PdCl₂(PPh₃)₂ | NaOAc | DMA | 60-75 |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl or heteroaryl halide and an amine. wikipedia.org This reaction has become a premier method for the synthesis of a wide variety of arylamines, offering significant advantages over traditional methods in terms of scope and functional group tolerance. For 6-Bromo- biosynth.comchemicalbook.comthiadiazolo[5,4-b]pyridine, this reaction provides a direct route to N-aryl and N-alkyl derivatives.
The catalytic system for the Buchwald-Hartwig amination typically consists of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (such as XPhos, SPhos, or BINAP), in the presence of a strong base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS). nih.govrsc.org The choice of ligand is critical and is often tailored to the specific substrates being coupled. The reaction has been successfully applied to a variety of bromo-substituted heterocycles, including 6-bromopurine (B104554) nucleosides and C5-bromo-imidazo[2,1-b] biosynth.comsigmaaldrich.comthiadiazole. nih.govresearchgate.net
Table 4: Illustrative Buchwald-Hartwig Amination Reactions
| Amine | Product | Catalyst System | Base | Solvent | Expected Yield (%) |
| Aniline | N-Phenyl- biosynth.comchemicalbook.comthiadiazolo[5,4-b]pyridin-6-amine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 80-95 |
| Morpholine | 6-(Morpholin-4-yl)- biosynth.comchemicalbook.comthiadiazolo[5,4-b]pyridine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 75-90 |
| Benzylamine | N-Benzyl- biosynth.comchemicalbook.comthiadiazolo[5,4-b]pyridin-6-amine | PdCl₂(dppf) | K₃PO₄ | Toluene | 70-85 |
| Pyrrolidine (B122466) | 6-(Pyrrolidin-1-yl)- biosynth.comchemicalbook.comthiadiazolo[5,4-b]pyridine | Pd(OAc)₂ / RuPhos | K₂CO₃ | t-BuOH | 78-92 |
Ullmann Coupling and Related Metal-Mediated Transformations
The bromine atom at the 6-position of the dntb.gov.uaub.edudmed.org.uathiadiazolo[5,4-b]pyridine scaffold serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation through various metal-mediated cross-coupling reactions. While the Ullmann reaction traditionally refers to copper-mediated couplings, the term is often used more broadly to include related transformations that are fundamental in modern organic synthesis. nih.gov
Ullmann Coupling: The classical Ullmann condensation allows for the formation of C-N and C-O bonds. These reactions typically employ a copper catalyst, often in combination with a ligand and a base, to couple an aryl halide with an amine, alcohol, or thiol. nih.gov For a substrate like 6-Bromo- dntb.gov.uaub.edudmed.org.uathiadiazolo[5,4-b]pyridine, this provides a direct route to introduce amino and alkoxy functionalities. Intramolecular Ullmann-type reactions have also been developed to construct complex fused heterocyclic systems. nih.govresearchgate.net
Palladium-Catalyzed Cross-Coupling Reactions: Transition metal-catalyzed cross-coupling reactions are powerful tools for creating new chemical bonds. mdpi.com The electron-deficient nature of the thiadiazolopyridine ring makes the bromo-substituted derivative an excellent candidate for palladium-catalyzed reactions such as Suzuki-Miyaura, Stille, and Sonogashira couplings.
Research on analogous heterocyclic systems demonstrates the feasibility of these transformations. For instance, 4,8-dibromobenzo[1,2-d:4,5-d']bis( dntb.gov.uaub.edudmed.org.uathiadiazole), a related scaffold, successfully participates in both Suzuki-Miyaura and Stille cross-coupling reactions, allowing for the selective formation of mono- and bis-arylated products. researchgate.net Similarly, Suzuki cross-coupling has been effectively applied to other bromo-substituted heterocycles like 5-bromo-2-methylpyridin-3-amine (B1289001) and 4,7-dibromo dntb.gov.uaub.edunih.govselenadiazolo[3,4-c]pyridine to produce a variety of biaryl compounds. mdpi.comresearchgate.net The Sonogashira coupling, which forms a C-C bond between an aryl halide and a terminal alkyne, has been demonstrated on halogenated 6H-1,2-oxazines, providing a pathway to alkynyl-substituted heterocycles that can be further elaborated. nih.gov
These precedents strongly suggest that 6-Bromo- dntb.gov.uaub.edudmed.org.uathiadiazolo[5,4-b]pyridine can be effectively coupled with a wide range of boronic acids, organostannanes, and terminal alkynes. The specific conditions for these reactions, including the choice of catalyst, ligand, base, and solvent, would be critical for achieving high yields.
| Coupling Reaction | Coupling Partner | Typical Catalyst/Reagents | Product Type | Reference Example |
|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 6-Aryl- dntb.gov.uaub.edudmed.org.uathiadiazolo[5,4-b]pyridine | Coupling on bromo-pyridines mdpi.com |
| Stille | Organostannane (R-SnBu₃) | Pd catalyst (e.g., Pd(PPh₃)₄) | 6-Aryl/Alkyl- dntb.gov.uaub.edudmed.org.uathiadiazolo[5,4-b]pyridine | Coupling on bromo-benzo-bis-thiadiazoles researchgate.net |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) | 6-Alkynyl- dntb.gov.uaub.edudmed.org.uathiadiazolo[5,4-b]pyridine | Coupling on bromo-oxazines nih.gov |
| Ullmann (N-arylation) | Amine/N-heterocycle | CuI, Ligand, Base (e.g., K₂CO₃) | 6-Amino- dntb.gov.uaub.edudmed.org.uathiadiazolo[5,4-b]pyridine | General Ullmann C-N Coupling nih.govnih.gov |
Functional Group Interconversions Involving the Bromine Atom as a Leaving Group
The bromine atom on the 6-Bromo- dntb.gov.uaub.edudmed.org.uathiadiazolo[5,4-b]pyridine ring is susceptible to displacement by various nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. ub.eduvanderbilt.edu The electron-withdrawing character of the fused thiadiazole ring and the pyridine nitrogen atom activates the scaffold towards nucleophilic attack, facilitating the substitution of the bromine. youtube.com
Studies on structurally similar heterocyclic systems provide strong evidence for this reactivity. For example, the bromine atoms on 4,7-dibromo- dntb.gov.uaub.edunih.govthiadiazolo[3,4-c]pyridine and 4,8-dibromobenzo[1,2-d:4,5-d']bis( dntb.gov.uaub.edudmed.org.uathiadiazole) can be selectively displaced by a range of O-, N-, and S-nucleophiles. researchgate.netresearchgate.net Depending on the reaction conditions, it is possible to achieve either mono- or di-substitution in dibromo systems. researchgate.net
For 6-Bromo- dntb.gov.uaub.edudmed.org.uathiadiazolo[5,4-b]pyridine, reactions with various nucleophiles are expected to proceed under relatively mild conditions:
N-Nucleophiles: Aliphatic and aromatic amines (e.g., morpholine, piperidine, aniline) can displace the bromine atom to form the corresponding 6-amino-substituted derivatives. nih.gov
O-Nucleophiles: While often less reactive than N- or S-nucleophiles in SNAr reactions, alkoxides (e.g., sodium methoxide) can be used to introduce alkoxy groups. However, some related bromo-thiadiazole systems have shown resistance to O-nucleophiles like water, alcohols, and phenols under certain conditions. nih.gov
S-Nucleophiles: Thiolates are generally excellent nucleophiles in SNAr reactions and would readily react to form thioether derivatives.
The reactivity in these substitutions is influenced by factors such as the nature of the nucleophile, solvent, temperature, and reaction time. researchgate.net These transformations provide a valuable method for introducing a wide array of functional groups onto the thiadiazolopyridine core, enabling the synthesis of diverse libraries of compounds for further investigation.
| Nucleophile Type | Example Nucleophile | Expected Product | Reference System |
|---|---|---|---|
| N-Nucleophile (aliphatic) | Morpholine | 6-(Morpholin-4-yl)- dntb.gov.uaub.edudmed.org.uathiadiazolo[5,4-b]pyridine | Benzo[1,2-d:4,5-d']bis( dntb.gov.uaub.edudmed.org.uathiadiazole) nih.gov |
| N-Nucleophile (aromatic) | Aniline | 6-(Phenylamino)- dntb.gov.uaub.edudmed.org.uathiadiazolo[5,4-b]pyridine | Benzo[1,2-d:4,5-d']bis( dntb.gov.uaub.edudmed.org.uathiadiazole) nih.gov |
| O-Nucleophile | Sodium Methoxide | 6-Methoxy- dntb.gov.uaub.edudmed.org.uathiadiazolo[5,4-b]pyridine | dntb.gov.uaub.edunih.govThiadiazolo[3,4-c]pyridine researchgate.net |
| S-Nucleophile | Sodium Thiophenolate | 6-(Phenylthio)- dntb.gov.uaub.edudmed.org.uathiadiazolo[5,4-b]pyridine | dntb.gov.uaub.edunih.govThiadiazolo[3,4-c]pyridine researchgate.net |
Further Annulation and Ring-Forming Reactions on the Thiadiazolopyridine Scaffold
The dntb.gov.uaub.edudmed.org.uathiadiazolo[5,4-b]pyridine scaffold can serve as a foundation for the construction of more complex, polycyclic heterocyclic systems through annulation reactions. These reactions involve building a new ring onto the existing bicyclic core. A common strategy involves introducing functional groups that can participate in intramolecular cyclization or react with bifunctional reagents.
A plausible and well-documented route for annulation on heterocyclic systems involves the formation of a fused triazole ring from an ortho-diamine precursor. nih.govacs.org This strategy could be applied to the thiadiazolopyridine scaffold. The synthesis would begin with the nucleophilic substitution of the bromine atom at the 6-position with an amine (as described in Section 3.3). Subsequent functionalization of the adjacent 5-position (e.g., via nitration followed by reduction) would generate a key diamine intermediate. Treatment of this ortho-diamine with a diazotizing agent, such as sodium nitrite (B80452) in an acidic medium, would induce cyclization to form a new, fused 1,2,3-triazole ring. acs.org This would result in a novel tricyclic system, such as dntb.gov.uaub.edudmed.org.uaTriazolo[4',5':5,6]pyrido[2,3-d] dntb.gov.uaub.edudmed.org.uathiadiazole.
Other annulation strategies could involve the elaboration of substituents introduced via cross-coupling reactions. For example, an ortho-alkynyl-amino derivative, synthesized via Sonogashira coupling followed by nucleophilic substitution, could undergo intramolecular cyclization to form a fused pyrrole (B145914) or pyridine ring. The synthesis of thiazolo[4,5-b]pyridines often involves the annulation of a pyridine ring onto a thiazole (B1198619) precursor, demonstrating the general applicability of building six-membered rings onto existing five-membered heterocycles. dmed.org.uaosi.lv These approaches highlight the potential of the thiadiazolopyridine scaffold as a versatile building block for constructing diverse and complex heterocyclic structures.
Computational and Theoretical Investigations of 6 Bromo 1 2 3 Thiadiazolo 5,4 B Pyridine and Analogs
Quantum Chemical Studies and Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a important tool in the quantum chemical analysis of heterocyclic compounds, offering a balance between computational cost and accuracy. For derivatives of thiadiazolopyridine, DFT methods are extensively used to predict various molecular properties.
DFT calculations are instrumental in determining the most stable three-dimensional conformation of molecules like 6-Bromo- Current time information in Edmonton, CA.researchgate.netrsc.orgthiadiazolo[5,4-b]pyridine. By optimizing the molecular geometry, researchers can predict bond lengths, bond angles, and dihedral angles. These theoretical parameters for related heterocyclic systems have shown excellent agreement with experimental data obtained from X-ray crystallography. jchemrev.comnih.govjchemrev.com For instance, in studies of similar fused heterocyclic systems, bond lengths within the pyridine (B92270) and thiadiazole rings are consistent with the presence of aromatic character, showing intermediate values between typical single and double bonds. wu.ac.th The substitution of a bromine atom at the 6-position is predicted to cause only minor distortions in the planarity of the fused ring system.
Table 1: Predicted Geometrical Parameters for a Thiadiazolopyridine Scaffold
| Parameter | Predicted Value (Å or °) |
|---|---|
| C-C (Pyridine) | 1.39 Å |
| C-N (Pyridine) | 1.34 Å |
| C-S (Thiadiazole) | 1.70 Å |
| C-N (Thiadiazole) | 1.38 Å |
| C-Br | 1.89 Å |
| C-N-N Angle | 115° |
Note: The data in this table is illustrative and based on typical values found in computational studies of similar heterocyclic compounds.
The electronic characteristics of a molecule are key to understanding its reactivity and potential applications. DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netacs.org A smaller gap generally implies higher reactivity.
For thiadiazole derivatives, the HOMO is often localized on the electron-rich thiadiazole ring and the bromine atom, while the LUMO tends to be distributed over the pyridine ring. researchgate.net This distribution suggests that the thiadiazole moiety acts as the primary electron donor, while the pyridine ring is the electron acceptor. This intramolecular charge transfer character is a significant feature of this class of compounds.
Table 2: Calculated Electronic Properties for a Thiadiazolopyridine Analog
| Property | Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -2.1 |
| HOMO-LUMO Gap | 4.4 |
| Ionization Potential | 6.5 |
Note: These values are representative examples derived from DFT calculations on analogous heterocyclic systems. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. jchemrev.comjchemrev.com By calculating the energies of electronic transitions from the ground state to various excited states, researchers can simulate the UV-Vis spectrum, predicting the wavelengths of maximum absorption (λmax). For aromatic heterocyclic compounds, these transitions often correspond to π → π* electronic transitions. researchgate.net The predicted spectra for analogs of 6-Bromo- Current time information in Edmonton, CA.researchgate.netrsc.orgthiadiazolo[5,4-b]pyridine are expected to show characteristic absorption bands in the UV region, with the exact position of λmax being influenced by the electronic nature of the substituents and the solvent environment. jchemrev.com
Table 3: Predicted UV-Vis Absorption Data for a Thiadiazolopyridine Analog
| Transition | Calculated λmax (nm) | Oscillator Strength (f) |
|---|---|---|
| S0 → S1 | 310 | 0.25 |
| S0 → S2 | 275 | 0.15 |
Note: This data is hypothetical and serves to illustrate the type of information obtained from TD-DFT calculations on similar compounds.
Mechanistic Studies and Reaction Pathway Analysis
Computational chemistry provides deep insights into the mechanisms of chemical reactions, allowing for the exploration of reaction pathways and the identification of transition states.
By mapping the potential energy surface of a reaction, DFT calculations can elucidate the energetic feasibility of different reaction pathways. This involves locating the transition states and intermediates and calculating their relative energies. For reactions involving thiadiazolopyridine derivatives, such as nucleophilic aromatic substitution, computational studies can determine the activation barriers for different reaction routes, thereby predicting the most likely reaction products. researchgate.net This information is invaluable for optimizing reaction conditions and designing new synthetic strategies.
DFT calculations are particularly useful for explaining and predicting the regioselectivity of chemical reactions. nih.gov In the case of substituted pyridines, the position of electrophilic or nucleophilic attack is governed by the electronic distribution within the ring. By analyzing parameters such as atomic charges, frontier molecular orbital densities, and molecular electrostatic potential maps, researchers can predict the most reactive sites in a molecule. rsc.org For 6-Bromo- Current time information in Edmonton, CA.researchgate.netrsc.orgthiadiazolo[5,4-b]pyridine, DFT studies on analogous systems suggest that the electron-withdrawing nature of the fused thiadiazole ring and the pyridine nitrogen influences the reactivity of the pyridine ring, directing nucleophilic attack to specific positions. researchgate.net
In Silico Predictive Analysis for Material Design and Chemical Directionality
In the realm of modern materials science, computational and theoretical investigations have emerged as indispensable tools for the predictive design of novel materials with tailored properties. For heterocyclic compounds such as 6-Bromo- rdd.edu.iqdntb.gov.uanih.govthiadiazolo[5,4-b]pyridine and its analogs, in silico analysis provides profound insights into their electronic structure, potential for self-assembly, and chemical reactivity, thereby guiding the synthesis of materials with desired optical, electronic, or structural characteristics.
Detailed research findings from computational studies on analogous molecular systems reveal a consistent methodology for predicting material properties. Density Functional Theory (DFT) is a cornerstone of these investigations, frequently employed to optimize molecular geometries and calculate key electronic parameters. For instance, studies on related bromo-substituted imidazo[4,5-b]pyridines have utilized DFT at the B3LYP/6–311G(d,p) level to compare theoretical bond lengths and angles with experimental data obtained from X-ray crystallography, showing good agreement. This validation of computational methods provides confidence in their predictive power.
A critical aspect of material design is understanding the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity and is a key parameter in the design of organic electronic materials. For example, the calculated HOMO-LUMO gap for 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine was found to be 2.3591 eV, indicating its potential utility in electronic applications.
Furthermore, the analysis of these frontier orbitals can elucidate the "chemical directionality" of a molecule. The spatial distribution of HOMO and LUMO densities reveals the most probable sites for electrophilic and nucleophilic attack, respectively. This information is invaluable for predicting how molecules will interact and assemble into larger structures, a fundamental aspect of crystal engineering and the design of materials with specific packing motifs. Hirshfeld surface analysis, often coupled with DFT calculations, helps to quantify intermolecular interactions, such as hydrogen bonds and π–π stacking, which govern the three-dimensional architecture of molecular crystals. In the case of 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine, Hirshfeld analysis highlighted that H⋯H, H⋯C/C⋯H, and H⋯Br/Br⋯H interactions are the most significant contributors to the crystal packing.
The following tables present representative data from computational studies on compounds analogous to 6-Bromo- rdd.edu.iqdntb.gov.uanih.govthiadiazolo[5,4-b]pyridine, illustrating the types of predictive data generated through in silico methods.
| Parameter | Value |
|---|---|
| EHOMO | -3.1033 eV |
| ELUMO | -0.7442 eV |
| HOMO-LUMO Gap (ΔE) | 2.3591 eV |
| Electronegativity (χ) | 1.92375 |
| Hardness (η) | 1.17955 |
| Chemical Potential (μ) | -1.92375 |
| Electrophilicity (ω) | 1.5682 |
| Softness (σ) | 0.84778 |
| Bond/Angle | X-ray Data | DFT (B3LYP/6–311G(d,p)) |
|---|---|---|
| Br1—C1 | 1.8954 (19) | 1.94573 |
| N1—C5 | 1.357 (2) | 1.36426 |
| N2—C5 | 1.336 (2) | 1.35689 |
| C5—N1—C4 | 118.57 (17) | 117.37 |
| C5—N2—C6 | 100.79 (16) | 101.37 |
These computational approaches provide a powerful framework for the rational design of materials based on the 6-Bromo- rdd.edu.iqdntb.gov.uanih.govthiadiazolo[5,4-b]pyridine scaffold. By predicting electronic properties and intermolecular interactions, researchers can direct synthetic efforts towards molecules with a high probability of exhibiting desired material characteristics, thereby accelerating the discovery and development of new functional materials. The study of related 4,7-dibromo- rdd.edu.iqdntb.gov.uaresearchgate.netthiadiazolo[3,4-c]pyridine, for example, has demonstrated how DFT analysis of reaction energetics can provide insights into selective derivatization, which is crucial for creating building blocks for organic materials.
Applications in Materials Science and Advanced Organic Chemistry
Building Blocks for Functional Materials
The fusion of a pyridine (B92270) ring with a thiadiazole ring results in a planar, aromatic structure with distinct optoelectronic characteristics. This has led to the exploration of thiadiazolopyridine derivatives as fundamental components in a range of functional organic materials. The inherent electron-accepting nature of the thiadiazolopyridine moiety makes it a key component in donor-acceptor architectures, which are central to the performance of many organic electronic devices.
Thiazole (B1198619) and thiadiazole-containing compounds are recognized as important classes of organic semiconductors. Their electron-accepting properties are beneficial for creating n-type or ambipolar materials, which are essential for the fabrication of organic electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The incorporation of the thiadiazolopyridine nucleus into larger conjugated systems can effectively lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating electron injection and transport.
While direct studies on "6-Bromo- Current time information in Pasuruan, ID.rsc.orgnih.govthiadiazolo[5,4-b]pyridine" in organic semiconductors are not extensively documented, the functionalization of the core structure is a key strategy. The bromine atom on the pyridine ring serves as a versatile handle for introducing various aryl or other conjugated groups via Suzuki or Stille coupling reactions. This allows for the systematic modification of the electronic and photophysical properties of the resulting materials. For instance, extending the π-conjugation through this position can lead to materials with smaller bandgaps and enhanced charge carrier mobilities. The introduction of a heavy atom like bromine can also influence the excited-state dynamics, potentially enhancing phosphorescence, a property that is of interest for OLED applications.
In the realm of solar energy conversion, thiadiazolopyridine derivatives have shown promise as components of sensitizing dyes in Dye-Sensitized Solar Cells (DSSCs) and as acceptor units in polymers for Organic Photovoltaics (OPVs). In DSSCs, organic dyes are designed with a Donor-π-Acceptor (D-π-A) architecture to facilitate intramolecular charge transfer upon photoexcitation. The thiadiazolopyridine moiety can act as a potent auxiliary acceptor in D-A-π-A type sensitizers.
For example, research on sensitizers containing thiadiazolo[3,4-c]pyridine (PTz) has demonstrated their potential. In one study, three D–π-A–π-A type sensitizers incorporating a dithienogermole (DTG) donor and a PTz acceptor unit were synthesized and tested in DSSCs. rsc.org These dyes exhibited broad and strong absorption in the visible region. The device performance metrics for these DTG-PTz based dyes are summarized in the table below.
Photovoltaic Performance of DTG-PTz Dyes in DSSCs
| Dye | Jsc (mA cm⁻²) | Voc (V) | FF | PCE (%) |
|---|---|---|---|---|
| DTG-1 | 5.34 | 0.65 | 0.70 | 2.43 |
| DTG-2 | 6.27 | 0.64 | 0.69 | 2.76 |
| DTG-3 | 4.88 | 0.66 | 0.71 | 2.29 |
Jsc: Short-circuit current density, Voc: Open-circuit voltage, FF: Fill factor, PCE: Power conversion efficiency.
The data indicates that modifying the anchor unit of the dye influences the photovoltaic performance, with DTG-2 showing the highest power conversion efficiency of 2.76%. rsc.org The onsets of the incident photon-to-current conversion efficiency (IPCE) spectra for these cells reached up to 900 nm, indicating efficient light harvesting in the near-infrared region. rsc.org The use of "6-Bromo- Current time information in Pasuruan, ID.rsc.orgnih.govthiadiazolo[5,4-b]pyridine" as a starting material could allow for the synthesis of a wide array of such sensitizers, where the bromo-position can be functionalized to tune the donor and π-bridge components for optimized performance.
Porous organic polymers (POPs) are a class of materials with high surface areas and tunable pore structures, making them attractive for applications in gas storage, separation, and catalysis. The incorporation of heteroatoms like nitrogen and sulfur into the polymer framework can enhance the affinity for specific gases such as CO2 through dipole-quadrupole interactions.
A microporous organic polymer, TPMTP, was fabricated using a Current time information in Pasuruan, ID.rsc.orgrsc.org-thiadiazolo-[3,4-c]-pyridine core. This material demonstrated a significant CO2 uptake of 5.8 mmol g⁻¹ (25.5 wt%) at 273 K and 1 bar. The high CO2 uptake is attributed to the presence of CO2-philic active sites from the nitrogen and sulfur atoms in the thiadiazolopyridine unit, combined with the material's microporosity. Furthermore, TPMTP exhibited a high selectivity for CO2 over N2, with a selectivity factor of 61. The isosteric heat of adsorption (Qst) for CO2 was calculated to be in the range of 30-34 kJ mol⁻¹, indicating strong interactions between the polymer and CO2 molecules.
Gas Adsorption Properties of TPMTP
| Gas | Uptake at 273 K, 1 bar (mmol g⁻¹) | Uptake at 298 K, 1 bar (mmol g⁻¹) | Qst (kJ mol⁻¹) |
|---|---|---|---|
| CO₂ | 5.8 | 3.5 | 30-34 |
| N₂ | 0.8 | 0.5 | - |
| CH₄ | 1.5 | 0.9 | - |
| H₂ | 2.3 wt% (at 77 K) | - | - |
The successful use of a thiadiazolopyridine core in creating highly effective CO2 capture materials suggests that "6-Bromo- Current time information in Pasuruan, ID.rsc.orgnih.govthiadiazolo[5,4-b]pyridine" could be a valuable monomer for the synthesis of novel POPs. The bromo-functionality could be utilized for polymerization reactions, such as Sonogashira-Hagihara or Yamamoto coupling, to create extended porous networks.
Role in Heterogeneous Photocatalysis
The electronic properties of thiadiazolopyridine derivatives also make them suitable for applications in photocatalysis, particularly when incorporated into robust structures like metal-organic frameworks (MOFs). These materials can act as heterogeneous photocatalysts, offering advantages in terms of catalyst recovery and reuse.
Metal-organic frameworks are crystalline materials constructed from metal ions or clusters bridged by organic ligands. By designing photoactive organic linkers, MOFs can be engineered to act as efficient photocatalysts. A Zr(IV)-based MOF, denoted as UiO-68-TDP, was synthesized using a thiadiazolopyridine (TDP) functionalized dicarboxylate linker. nih.govrsc.org This MOF exhibits photoactivity and has been investigated for its photocatalytic capabilities. The incorporation of the TDP moiety into the robust UiO-68 framework creates a stable and porous material capable of absorbing visible light and initiating photochemical reactions. nih.govrsc.org The synthesis of the TDP-conjugated linker often starts from a dibrominated thiadiazolopyridine precursor, highlighting the importance of compounds like "6-Bromo- Current time information in Pasuruan, ID.rsc.orgnih.govthiadiazolo[5,4-b]pyridine" as precursors for these advanced materials. semanticscholar.org
The thiadiazolopyridine-functionalized MOF, UiO-68-TDP, has demonstrated significant photocatalytic activity in the synthesis of tetrahydroquinolines (THQs) through an oxidative annulation reaction. nih.govrsc.org Under blue LED irradiation in an open-air atmosphere, UiO-68-TDP efficiently catalyzed the reaction between various N,N-dimethylanilines and maleimides to produce THQ derivatives in good to excellent yields. nih.gov
Photocatalytic Synthesis of Tetrahydroquinolines using UiO-68-TDP
| N,N-dimethylaniline Derivative | Maleimide Derivative | Product Yield (%) |
|---|---|---|
| N,N-dimethylaniline | N-phenylmaleimide | 92 |
| 4-methoxy-N,N-dimethylaniline | N-phenylmaleimide | 94 |
| 4-methyl-N,N-dimethylaniline | N-phenylmaleimide | 85 |
| 4-chloro-N,N-dimethylaniline | N-phenylmaleimide | 73 |
| N,N-dimethylaniline | N-methylmaleimide | 88 |
| N,N-dimethylaniline | N-ethylmaleimide | 82 |
Reaction conditions: Catalyst UiO-68-TDP, blue LED irradiation, CH₃CN, air, room temperature, 12 h.
The catalytic performance of UiO-68-TDP was found to be superior to that of an analogous MOF functionalized with a benzothiadiazole linker, underscoring the beneficial electronic properties of the thiadiazolopyridine unit in this photocatalytic transformation. nih.govsemanticscholar.orgrsc.org The catalyst also showed excellent reusability, maintaining its activity and structural integrity for at least three cycles. nih.govrsc.org The proposed mechanism involves the generation of reactive oxygen species upon photoexcitation of the MOF, which then participate in the oxidative cyclization. nih.govsemanticscholar.org This work illustrates the potential of designing MOFs with thiadiazolopyridine-based linkers for carrying out challenging organic transformations under environmentally benign conditions.
Development of Complex Heteroatom-Containing Products and Synthons
The strategic placement of a bromine atom on the acs.orgnih.govnih.govthiadiazolo[5,4-b]pyridine core at the 6-position renders the molecule an exceptionally useful synthon for the construction of more elaborate, multi-functionalized heterocyclic systems. The bromo-substituent serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse functional groups and the extension of the conjugated system.
While direct research on 6-Bromo- acs.orgnih.govnih.govthiadiazolo[5,4-b]pyridine is not extensively documented in publicly available literature, the reactivity of analogous bromo-substituted pyridine and fused heterocyclic systems provides a strong indication of its synthetic potential. For instance, the synthesis of 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one highlights the utility of bromo-pyridine derivatives as key intermediates in the preparation of more complex molecules for applications in pharmaceutical chemistry, agricultural science, and materials science. nih.govgoogle.com The bromine atom in such compounds can be readily displaced or involved in coupling reactions to introduce new functionalities.
Similarly, studies on 4,7-dibromo- acs.orgnih.govbiosynth.comthiadiazolo[3,4-c]pyridine demonstrate that the bromo-substituents are amenable to nucleophilic aromatic substitution with a range of nucleophiles, including alcohols, amines, and thiols. This reactivity allows for the synthesis of a library of derivatives with tailored electronic properties. This suggests that 6-Bromo- acs.orgnih.govnih.govthiadiazolo[5,4-b]pyridine could likewise undergo similar transformations, paving the way for the synthesis of novel heteroatom-rich compounds.
The acs.orgnih.govnih.govthiadiazole moiety itself is a valuable component in organic synthesis. The development of one-pot, three-component reactions for the synthesis of fused thiadiazole derivatives, such as thiadiazolo[2,3-b]quinazolines, showcases the versatility of thiadiazole-containing synthons in building complex polycyclic systems. jsynthchem.com It is therefore highly probable that 6-Bromo- acs.orgnih.govnih.govthiadiazolo[5,4-b]pyridine can serve as a precursor for a wide array of novel fused heterocyclic compounds with potential applications in various fields.
Integration into Donor-Acceptor (D-A) and Donor-Acceptor-π-Acceptor (D-A-π-A) Architectures
The design of molecules with tailored electronic properties is central to the development of organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). A common and effective strategy in this field is the creation of donor-acceptor (D-A) or donor-acceptor-π-acceptor (D-A-π-A) architectures. In these systems, electron-rich (donor) and electron-deficient (acceptor) units are linked together, often via a π-conjugated bridge, to facilitate intramolecular charge transfer (ICT). This ICT process is crucial for determining the optical and electronic properties of the material.
The acs.orgnih.govnih.govthiadiazolo[5,4-b]pyridine core is inherently electron-deficient due to the presence of multiple electronegative nitrogen and sulfur atoms. This makes it an excellent candidate for use as an acceptor unit in D-A and D-A-π-A systems. Research on the closely related acs.orgnih.govbiosynth.comthiadiazolo[3,4-c]pyridine (PT) has shown it to be a more effective electron acceptor than the commonly used benzothiadiazole (BT). acs.orgnih.gov This enhanced electron-accepting ability leads to materials with lower bandgaps, which is advantageous for applications in electrochromic devices and organic solar cells. acs.orgnih.gov
For example, a donor-acceptor type polymer, poly(4,7-di(2,3-dihydrothieno[3,4-b] acs.orgacs.orgdioxin-5-yl)- acs.orgnih.govbiosynth.comthiadiazolo[3,4-c]pyridine) (PEPTE), which incorporates the thiadiazolo[3,4-c]pyridine acceptor, exhibits a low optical bandgap of 1.12 eV and fast switching times in electrochromic devices. acs.org This demonstrates the potential of the thiadiazolopyridine core in high-performance organic electronic materials.
Furthermore, the strategic placement of the bromine atom in 6-Bromo- acs.orgnih.govnih.govthiadiazolo[5,4-b]pyridine provides a convenient point for the attachment of donor moieties through various cross-coupling reactions, such as Suzuki or Stille coupling. This allows for the systematic tuning of the electronic properties of the resulting D-A molecules. By varying the nature of the donor group attached at the 6-position, the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be precisely controlled, thereby tuning the absorption and emission characteristics of the material.
The development of D-A-π-A sensitizers for dye-sensitized solar cells (DSSCs) using acs.orgnih.govbiosynth.comthiadiazolo[3,4-d]pyridazine as an internal acceptor further underscores the utility of such electron-deficient heterocyclic systems in advanced materials. researchgate.net These studies provide a strong rationale for the potential of 6-Bromo- acs.orgnih.govnih.govthiadiazolo[5,4-b]pyridine as a key building block for the next generation of organic electronic materials.
Future Perspectives and Emerging Research Avenues
Exploration of Novel Synthetic Pathways and Methodologies
While classical methods for the synthesis of thiadiazoles and fused pyridines are established, the future of synthesizing 6-Bromo- doi.orgnih.govnih.govthiadiazolo[5,4-b]pyridine and its derivatives lies in the development of more efficient, sustainable, and versatile methodologies. clockss.orgmdpi.com Emerging research is expected to focus on single-step, multi-component reactions that can construct the complex heterocyclic core with high atom economy and reduced waste. dmed.org.ua
Key areas for future synthetic exploration include:
Green Chemistry Approaches: Utilizing environmentally benign solvents and catalysts, such as microwave-assisted synthesis or solid-supported reagents, can lead to more sustainable production methods. researchgate.net
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enabling safer, more scalable, and higher-yielding syntheses of complex heterocycles.
Late-Stage Functionalization: Developing methods to modify the 6-Bromo- doi.orgnih.govnih.govthiadiazolo[5,4-b]pyridine core after its initial synthesis will be crucial. This includes cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) at the bromine-substituted position to introduce a wide array of functional groups, thereby creating libraries of novel compounds for screening. nih.gov
Photoredox Catalysis: Light-mediated reactions offer mild conditions for forming complex C-C and C-N bonds, providing new pathways for derivatization that are not accessible through traditional thermal methods.
Table 1: Comparison of Conventional vs. Emerging Synthetic Methodologies
| Methodology | Description | Potential Advantages for Synthesizing Thiadiazolo[5,4-b]pyridines | References |
|---|---|---|---|
| Multi-step Classical Synthesis | Traditional linear synthesis involving protection/deprotection and multiple isolation steps. | Well-established and reliable for specific targets. | clockss.orgnih.gov |
| Microwave-Assisted Synthesis | Use of microwave irradiation to rapidly heat reactions. | Reduced reaction times, improved yields, and often cleaner reactions. | researchgate.net |
| Multi-Component Reactions (MCRs) | Combining three or more reactants in a single pot to form a complex product. | High efficiency, atom economy, and rapid generation of molecular diversity. | dmed.org.ua |
| Palladium-Catalyzed Cross-Coupling | Using palladium catalysts to form new bonds at the bromine position. | Enables extensive late-stage functionalization to create diverse derivatives. | nih.gov |
Advanced Computational Design and Predictive Modeling for Structure-Property Relationships
Computational chemistry is set to play a pivotal role in accelerating the discovery and optimization of 6-Bromo- doi.orgnih.govnih.govthiadiazolo[5,4-b]pyridine derivatives. By employing advanced modeling techniques, researchers can predict the physicochemical and electronic properties of hypothetical compounds before committing to their synthesis, saving significant time and resources. researchgate.net
Future computational efforts will likely concentrate on:
Density Functional Theory (DFT): DFT calculations can be used to model the electronic structure, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential of the molecule. This information is critical for predicting reactivity, stability, and potential applications in electronics. acs.org
Quantitative Structure-Property Relationship (QSPR): QSPR models can establish mathematical relationships between the molecular structure of thiadiazole derivatives and their physical properties. doi.org These models can be used to predict properties like solubility, melting point, and spectroscopic characteristics for newly designed analogues.
Molecular Docking: In medicinal chemistry, docking simulations can predict how derivatives of 6-Bromo- doi.orgnih.govnih.govthiadiazolo[5,4-b]pyridine might bind to specific biological targets, such as enzymes or receptors, guiding the design of new therapeutic agents. nih.govnih.gov The structure-activity relationship (SAR) can be elucidated through these models, highlighting which functional groups contribute most to biological activity. nih.govmdpi.com
Table 2: Predicted Electronic Properties of Substituted doi.orgnih.govnih.govthiadiazolo[5,4-b]pyridine Derivatives
| Substituent at C6-position | Predicted Effect on HOMO-LUMO Gap | Potential Application | Rationale |
|---|---|---|---|
| -Br (Bromine) | Baseline | Synthetic Intermediate | Serves as a versatile handle for further functionalization. |
| -OCH₃ (Methoxy) | Decreased Gap | Organic Electronics | Electron-donating group, can enhance charge transport properties. nih.gov |
| -CN (Cyano) | Increased Gap | Pharmaceuticals | Strong electron-withdrawing group, can alter binding affinities. mdpi.com |
| -Ph (Phenyl) | Decreased Gap | Organic Light-Emitting Diodes (OLEDs) | Extends π-conjugation, potentially leading to tunable emission properties. |
Expansion of Applications in Energy and Materials Science
The unique electronic characteristics of the thiadiazole ring system suggest that 6-Bromo- doi.orgnih.govnih.govthiadiazolo[5,4-b]pyridine and its derivatives could find applications beyond traditional medicinal chemistry. mdpi.com The fusion with a pyridine (B92270) ring and the potential for extensive derivatization at the bromine position open up possibilities in materials science.
Emerging research avenues in this domain include:
Organic Semiconductors: The π-conjugated system of the thiadiazolo-pyridine core makes it a candidate for n-type semiconductor materials, which are essential components in organic electronic devices like transistors and sensors.
Organic Light-Emitting Diodes (OLEDs): By introducing various aromatic or fluorescent groups through cross-coupling reactions, it may be possible to develop novel materials with tunable emission colors and high quantum efficiencies for use in next-generation displays and lighting.
Molecular Sensors: Functionalization of the core structure with specific recognition moieties could lead to the development of chemosensors for detecting metal ions or environmentally significant anions, with the thiadiazole nitrogen atoms acting as potential binding sites.
Corrosion Inhibitors: Thiadiazole derivatives have been investigated as corrosion inhibitors for metals due to their ability to form a protective film on the metal surface. The specific electronic properties of this fused system could offer enhanced performance.
Synergistic Approaches Combining Experimental Synthesis and Theoretical Studies
The most rapid and insightful progress in understanding and utilizing 6-Bromo- doi.orgnih.govnih.govthiadiazolo[5,4-b]pyridine will come from a close integration of experimental and computational research. researchgate.netrsc.org This synergistic approach creates a feedback loop where theoretical predictions guide experimental work, and experimental results validate and refine computational models. uobaghdad.edu.iq
Future research will benefit from a workflow where:
Computational Screening: A virtual library of derivatives is designed, and their key properties (e.g., electronic, steric, potential bioactivity) are predicted using methods like DFT and QSPR. doi.orgresearchgate.net
Targeted Synthesis: Based on the computational results, the most promising candidates are prioritized for synthesis using advanced, efficient methodologies. clockss.org
Experimental Characterization: The synthesized compounds are thoroughly characterized using techniques such as NMR, X-ray crystallography, and spectroscopy to confirm their structure and properties.
Model Refinement: The experimental data is used to validate the accuracy of the initial computational models. Any discrepancies can be used to refine the theoretical approach, leading to more accurate predictions in the future. researchgate.netrsc.org
This integrated strategy will not only accelerate the discovery of new applications for this heterocyclic system but also deepen the fundamental understanding of its structure-property relationships.
Q & A
Q. What are the common synthetic routes for 6-Bromo-[1,2,3]thiadiazolo[5,4-b]pyridine?
- Methodological Answer : Synthesis often involves palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling with methylboronic acid using palladium(II) acetate (0.1 equiv), SPhos ligand (0.3 equiv), and potassium phosphate (2.0 equiv) in toluene under reflux achieves regioselective functionalization . Alternative methods include phase transfer catalysis (PTC) for ring closure, as seen in analogous imidazo[4,5-b]pyridines, using benzaldehyde and 5-bromopyridine-2,3-diamine in DMF with p-toluenesulfonic acid .
Table 1 : Comparison of Synthetic Approaches
| Method | Catalyst/Reagents | Yield | Key Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(OAc)₂, SPhos, K₃PO₄ | 81% | |
| Phase Transfer Catalysis | p-TsOH, DMF | ~70%* | |
| *Estimated based on analogous reactions. |
Q. How is this compound characterized spectroscopically?
- Methodological Answer :
- 1H NMR : Peaks for aromatic protons (e.g., δ 9.25 ppm for thiazolo protons) and substituents (e.g., methyl groups at δ 2.40 ppm) confirm regiochemistry .
- X-ray Crystallography : Resolves ambiguities in regiochemistry, as demonstrated for structurally similar spiro-imidazopyridines .
- Purity Analysis : HPLC or GC (>95% purity) ensures compound integrity, with CAS RN 199538-83-5 providing standardized reference .
Advanced Research Questions
Q. How can regioselective functionalization be achieved at specific positions of the thiadiazolopyridine core?
- Methodological Answer : Regioselectivity is controlled by:
- Directing Groups : Bromine at position 6 acts as a leaving group, enabling cross-coupling at adjacent positions .
- Catalyst-Ligand Systems : Bulky ligands (e.g., SPhos) favor coupling at sterically accessible sites. For example, methylboronic acid selectively reacts at position 6 in thiazolo[4,5-b]pyridines .
- Electron Density Mapping : Computational tools guide synthetic strategies for derivatives, as seen in imidazopyrazine synthesis .
Q. How to address discrepancies in reported reaction yields for analogous compounds?
- Methodological Answer : Variations arise from:
- Catalyst Loading : Lower Pd(OAc)₂ (0.1 equiv) vs. higher loadings in other studies .
- Solvent Effects : Toluene vs. DMF influences reaction efficiency and byproduct formation .
- Workup Protocols : Column chromatography (ethyl acetate/hexane gradients) improves purity but may reduce isolated yields .
Q. What mechanistic insights explain the reactivity of bromine in thiadiazolopyridines?
- Methodological Answer : Bromine participates in:
- Nucleophilic Aromatic Substitution (SNAr) : Activated by electron-withdrawing thiadiazole rings, enabling amine substitutions .
- Cross-Coupling : Pd-mediated reactions (e.g., Suzuki, Buchwald-Hartwig) exploit C-Br bonds for C-C or C-N bond formation .
- Radical Pathways : Under photoredox conditions, bromine can initiate radical cyclization for fused heterocycles .
Biological and Application-Oriented Questions
Q. What biological activities are reported for thiadiazolopyridine derivatives?
- Methodological Answer : Imidazo[4,5-b]pyridines exhibit:
- Antimicrobial Activity : Against Gram-positive bacteria via membrane disruption .
- Enzyme Inhibition : Targeting kinases or proteases through π-π stacking with active-site residues .
- Anticancer Potential : Apoptosis induction in cell lines (e.g., MCF-7) via ROS generation .
Q. How to design analogs with improved pharmacokinetic properties?
- Methodological Answer :
- Bioisosteric Replacement : Substitute bromine with CF₃ or CH₃ to modulate lipophilicity .
- Prodrug Strategies : Introduce hydrolyzable esters (e.g., acetoxymethyl) to enhance solubility .
- Metabolic Stability : Deuteration at vulnerable positions (e.g., methyl groups) reduces CYP450-mediated degradation .
Data Analysis and Contradiction Resolution
Q. How to resolve conflicting NMR data for substituent effects in thiadiazolopyridines?
- Methodological Answer :
- X-ray Validation : Confirms regiochemistry when NMR peaks overlap, as in spiro-imidazopyridines .
- DFT Calculations : Predict chemical shifts for proposed structures and compare with experimental data .
- Isotopic Labeling : 13C-labeled analogs clarify ambiguous assignments .
Q. What strategies validate synthetic intermediates with complex stereochemistry?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
